IKD-8344

Candida albicans Antifungal Resistance Morphological Switch

Researchers studying Candida albicans dimorphism often lack selective probes that distinguish between yeast and mycelial forms without causing general cytotoxicity. IKD-8344 is the precise solution-a 28-membered macrocyclic dilactone that selectively inhibits the pathogenic mycelial form (MIC 6.25 µg/mL) while sparing the yeast form. • Mycelial-selective inhibition: MIC 6.25 µg/mL against C. albicans hyphae; no yeast-form inhibition at screening concentrations. • Potent cytotoxic standard: IC₅₀ 0.54 ng/mL in L5178Y murine leukemia cells for assay calibration. • Polymyxin B potentiation: Enhances activity against MDR Burkholderia cenocepacia. • Supply assurance: Available from stock with global shipping; ≥95% purity (HPLC).

Molecular Formula C48H76O12
Molecular Weight 845.1 g/mol
Cat. No. B10818893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKD-8344
Molecular FormulaC48H76O12
Molecular Weight845.1 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C
InChIInChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3
InChIKeyMXPYTLCDIMCGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IKD-8344: A Macrocyclic Dilactone Antibiotic with Differentiated Antifungal, Anticancer, and Synergistic Activities


IKD-8344 (CAS: 129046-69-1) is a 28-membered macrocyclic dilactone antibiotic [1], first isolated from an unidentified alkalophilic Actinomycete, strain No. 8344 [2]. It is characterized by a molecular formula of C₄₈H₇₆O₁₂ (MW: 844–845.11) [1][3] and a unique cylindrical conformation established by X-ray crystallography [4]. This compound exhibits a distinct polypharmacology profile: it is potently cytotoxic to L5178Y murine leukemia cells (IC₅₀ = 0.54 ng/mL) [2], selectively inhibits the mycelial (virulent) form of Candida albicans (MIC = 6.25 µg/mL) [5], and potentiates the activity of polymyxin B against multidrug-resistant Burkholderia cenocepacia .

Why IKD-8344 Cannot Be Interchanged with Conventional Antifungals or Generic Macrodiolides


Generic substitution of IKD-8344 with other macrocyclic dilactones (e.g., nonactin, pamamycin 621A) or broad-spectrum azole/polyene antifungals is scientifically invalid due to its unique morphological selectivity. Unlike fluconazole or amphotericin B, which target general fungal cell wall synthesis or membrane ergosterol [1], IKD-8344 specifically discriminates between the yeast and mycelial (hyphal) forms of C. albicans [2]. It exhibits a potent MIC of 6.25 µg/mL against the pathogenic mycelial form while showing no significant inhibitory activity against the yeast form in screening assays [2]. Furthermore, synthetic efforts confirm that even subtle changes to its stereochemically complex tetrahydrofuran (THF) ring architecture ablate biological activity, as the compound's cylindrical conformation is critical for its multimodal action [3][4]. These differentiated, multi-modal properties preclude direct replacement with simpler, mono-target comparators.

IKD-8344 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Clinical Antifungal Standards


Selective Anti-Virulence Activity: Mycelial Growth Inhibition of IKD-8344 vs. Broad-Spectrum Antifungals

IKD-8344 demonstrates a unique virulence-specific inhibition profile against the mycelial form of C. albicans (MIC = 6.25 µg/mL) [1], while not inhibiting the yeast form of the organism under the same assay conditions. This contrasts sharply with standard-of-care antifungals fluconazole and amphotericin B, which typically inhibit both morphological forms but with MIC ranges of 0.25–64 µg/mL and 0.03–2 µg/mL, respectively, across C. albicans strains [2]. The morphological specificity of IKD-8344 indicates a differentiated mechanism targeting hyphal transition pathways rather than general fungal cell viability.

Candida albicans Antifungal Resistance Morphological Switch

Broad-Spectrum Anti-Candida Activity: IKD-8344 MIC Data Across Multiple Pathogenic Species

IKD-8344 exhibits potent mycelial inhibition across multiple non-albicans Candida species, a key differentiator in candidiasis research. The compound demonstrates strong inhibitory effects preferentially on the mycelial forms of C. krusei, C. tropicalis, and C. lusitaniae, with MICs ranging from 1.56 to 25 µg/mL [1]. This broad anti-Candida spectrum is particularly notable against C. krusei and C. tropicalis, which are often associated with intrinsic or acquired fluconazole resistance [2].

Candidiasis Antifungal Spectrum MIC Determination

Potent Cytotoxicity Profile: IKD-8344 IC50 Against L5178Y Murine Leukemia Cells

IKD-8344 exhibits exceptionally potent cytotoxicity against L5178Y murine leukemia cells, with an IC₅₀ value of 0.54 ng/mL [1]. This activity is reported alongside its original discovery as an antitumor antibiotic [2]. For context, this sub-nanomolar IC₅₀ positions IKD-8344 among highly potent cytotoxic macrocyclic natural products, though direct comparative data against standard chemotherapeutics in the same assay are not available in the public domain.

Cancer Research Cytotoxicity Assay Natural Product

In Vivo Tolerability: Lack of Significant Toxicity in Mice at 60 mg/kg

In a preliminary in vivo evaluation, IKD-8344 exhibited no significant toxicity against SPF ICR mice at a dose of 60 mg/kg [1]. This finding is significant as it establishes a baseline therapeutic window for a compound with demonstrated in vitro efficacy. In contrast, amphotericin B, a widely used polyene antifungal, is associated with dose-limiting nephrotoxicity at therapeutic doses as low as 0.5–1.0 mg/kg in murine models [2].

In Vivo Toxicology Antifungal Development Lead Optimization

Antimicrobial Synergy: IKD-8344 Potentiation of Polymyxin B Against MDR B. cenocepacia

IKD-8344 demonstrates a unique ancillary pharmacology by potentiating the activity of the last-resort antibiotic polymyxin B against the multidrug-resistant (MDR) pathogen Burkholderia cenocepacia . While quantitative synergy metrics (FIC index) are not publicly disclosed, the reported potentiation effect represents a differentiated chemical biology property not observed in structurally related macrocyclic dilactones like nonactin .

Antimicrobial Resistance Gram-negative Pathogens Synergy Assay

High-Value Research Applications for IKD-8344 Based on Quantitative Evidence


Probe for Investigating the Candida albicans Yeast-to-Hyphal Transition

IKD-8344 is the optimal chemical probe for dissecting the regulatory networks controlling C. albicans dimorphism. Its selective inhibition of mycelial growth at 6.25 µg/mL [1] without yeast-form inhibition makes it a unique tool to study morphological switches and virulence factor expression in real-time, without the confounding effects of general cell death.

Lead Scaffold for Non-Azole Antifungal Development Targeting Fluconazole-Resistant Species

Given its potent mycelial inhibition against fluconazole-resistant or intrinsically less-susceptible species like C. krusei and C. tropicalis (MIC range 1.56–12.5 µg/mL) [1], IKD-8344 serves as a privileged lead structure for medicinal chemistry campaigns aimed at developing next-generation antifungals with novel mechanisms of action.

Tool Compound for Investigating Polymyxin B Adjuvant Strategies in MDR Gram-Negative Bacteria

IKD-8344's unique ability to potentiate polymyxin B activity against MDR Burkholderia cenocepacia positions it as a valuable chemical biology tool for studying outer membrane permeabilization mechanisms and for identifying novel targets for antibiotic adjuvant development.

High-Potency Natural Product for Cytotoxicity Assay Standardization in Oncology Research

With a robustly documented IC₅₀ of 0.54 ng/mL against L5178Y murine leukemia cells [2], IKD-8344 can serve as a highly reproducible positive control standard for standardizing cytotoxicity assay platforms in natural product and oncology drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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